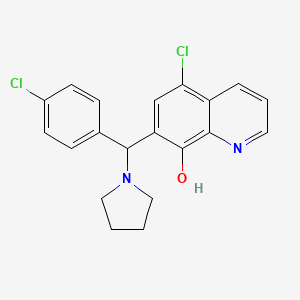

5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol

Description

The compound 5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol is a quinoline derivative featuring a chlorine atom at position 5 and a hybrid substituent at position 7 composed of a pyrrolidine ring and a 4-chlorophenyl group.

Properties

IUPAC Name |

5-chloro-7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O/c21-14-7-5-13(6-8-14)19(24-10-1-2-11-24)16-12-17(22)15-4-3-9-23-18(15)20(16)25/h3-9,12,19,25H,1-2,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBPIXNLSBVMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro groups at the desired positions on the quinoline ring.

Attachment of the pyrrolidin-1-yl group: This step involves nucleophilic substitution reactions where the pyrrolidine ring is introduced using reagents like pyrrolidine and suitable catalysts.

Final coupling step: The final step involves coupling the 4-chlorophenyl group to the quinoline core, which can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace the chloro groups with other substituents using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position of quinolin-8-ol derivatives is a critical site for modulating biological activity and physicochemical properties. The target compound’s 7-substituent, (4-chlorophenyl)(pyrrolidin-1-yl)methyl, distinguishes it from the following analogs:

Key Observations :

- The pyrrolidine group (5-membered ring) in the target compound and its analogs (e.g., ) may confer conformational flexibility compared to larger rings like morpholine or piperazine.

- The 4-chlorophenyl moiety in the target compound likely enhances lipophilicity and may improve membrane permeability or target binding via hydrophobic interactions, contrasting with purely aliphatic substituents in simpler analogs .

Substituent Variations at Position 5

The 5-position in quinolin-8-ol derivatives often determines electronic effects on the aromatic system. The target compound’s chlorine substituent is compared to other groups:

Key Observations :

Optimization Challenges :

Biological Activity

5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its quinoline structure is known for influencing several cellular pathways, often related to anti-inflammatory and anticancer activities.

Biological Activity Overview

-

Anticancer Properties :

- Studies have shown that quinoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The presence of the pyrrolidine moiety enhances this effect by modulating signaling pathways involved in cell survival and proliferation.

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens, including resistant strains of bacteria.

-

Neuropharmacological Effects :

- Certain derivatives have been studied for their potential as antidepressants or anxiolytics, targeting serotonin receptors and influencing neurotransmitter levels.

Case Studies

-

Antitumor Activity :

- A study evaluated the effects of this compound on glioma cells, demonstrating a significant reduction in cell viability through mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Neuropharmacological Assessment :

- A series of behavioral assays indicated that the compound exhibited anxiolytic-like effects in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders.

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference Study |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Inhibits bacterial growth in MRSA | |

| Neuropharmacological | Modulates serotonin receptors |

Table 2: Comparative Efficacy

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Chloro-7-((4-chlorophenyl)... | 4 | MRSA |

| Standard Antibiotic (e.g., Vancomycin) | 2 | MRSA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.